5-Bromo-1,8-dichloroisoquinoline
Description
Significance of Halogenated Heterocycles in Contemporary Organic Synthesis
Halogenated heterocyclic compounds, which are organic ring structures containing at least one atom other than carbon and one or more halogen atoms, are of paramount importance in modern organic synthesis. sigmaaldrich.comijpsr.com The incorporation of halogens such as bromine, chlorine, fluorine, and iodine into a heterocyclic scaffold can dramatically alter the molecule's physical and chemical properties. acs.org This alteration enhances their utility as versatile intermediates, particularly in metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecules. acs.org The presence of a halogen atom provides a reactive handle for the introduction of various functional groups, enabling the synthesis of a diverse array of derivatives. sigmaaldrich.com This strategic functionalization is a cornerstone of drug discovery and development, as many pharmaceuticals and agrochemicals currently on the market contain halogens to improve their biological efficacy. acs.orgijsrtjournal.com
Isoquinoline (B145761) as a Privileged Scaffold in Chemical Research
The isoquinoline framework, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals. rsc.orgbenthamdirect.comresearchgate.net The isoquinoline core is a key structural component in numerous drugs with a wide range of therapeutic applications, targeting conditions such as cancer, infectious diseases, and neurological disorders. nih.govbenthamdirect.com Its structural rigidity and the ability to present substituents in a well-defined three-dimensional space allow for specific interactions with biological targets. researchgate.net The versatility of the isoquinoline ring system makes it a highly attractive starting point for the design and synthesis of new therapeutic agents. rsc.orgresearchgate.net
Position of 5-Bromo-1,8-dichloroisoquinoline (B6163271) within Advanced Halogenated Isoquinoline Studies
Within the broader field of halogenated isoquinolines, this compound stands out as a subject of specialized research. Its trifunctionalized nature, with three distinct halogen atoms at specific positions, offers a platform for investigating selective chemical transformations. The differential reactivity of the bromo and chloro substituents allows for stepwise and site-selective modifications, a key aspect of advanced organic synthesis. This compound serves as a valuable building block for creating more complex isoquinoline derivatives with potential applications in various areas of chemical and pharmaceutical research.
Chemical Profile of this compound
| Property | Value |
| CAS Number | 1367792-54-8 |
| Molecular Formula | C₉H₄BrCl₂N |
| Molecular Weight | 276.94 g/mol |
This data is compiled from publicly available chemical supplier information. bldpharm.com
Synthesis and Reactivity
The synthesis of halogenated isoquinolines often involves multi-step procedures. For instance, the preparation of related compounds like 5-bromoisoquinoline (B27571) and 5-bromo-8-nitroisoquinoline (B189721) can be achieved through a one-pot procedure starting from isoquinoline, using N-bromosuccinimide in sulfuric acid, followed by the addition of potassium nitrate. orgsyn.orggoogle.com Careful control of reaction temperature is crucial to ensure high regioselectivity. orgsyn.org
The reactivity of halogenated isoquinolines is characterized by their participation in various chemical reactions, including:
Cross-Coupling Reactions: The halogen atoms, particularly bromine, serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. researchgate.net This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide range of substituted isoquinolines.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen atom and the additional halogens can activate the isoquinoline ring towards nucleophilic attack, allowing for the displacement of the halogen atoms by various nucleophiles.
Research Applications
While specific research applications for this compound are not extensively detailed in the provided search results, the broader class of halogenated isoquinolines is investigated for various purposes. For example, 5-bromo-1,3-dichloroisoquinoline (B109230) has been explored for its potential as an antiviral agent. The structural motifs present in such compounds are of interest to medicinal chemists for the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H4BrCl2N |
|---|---|
Molecular Weight |
276.94 g/mol |
IUPAC Name |
5-bromo-1,8-dichloroisoquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-1-2-7(11)8-5(6)3-4-13-9(8)12/h1-4H |
InChI Key |
PCSVGOAXGHWSKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1Cl)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 1,8 Dichloroisoquinoline and Analogous Derivatives
Classical Halogenation Approaches
Traditional methods for the synthesis of halogenated isoquinolines often rely on electrophilic aromatic substitution and directed halogenation strategies. These approaches, while foundational, can sometimes be limited by issues of regioselectivity and harsh reaction conditions.
Electrophilic Aromatic Substitution for Regioselective Bromination of Isoquinoline (B145761) Systems
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing a bromine atom onto an aromatic ring. wikipedia.org In the context of isoquinoline, the position of bromination is influenced by the electronic properties of the existing substituents and the reaction conditions. nih.gov
For the synthesis of 5-bromoisoquinoline (B27571), a common starting material, isoquinoline is treated with a brominating agent in the presence of a strong acid. A well-established procedure involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures (-25°C to -18°C). orgsyn.org Careful temperature control is crucial to selectively obtain the 5-bromo isomer and suppress the formation of the 8-bromo isomer, which is difficult to separate. orgsyn.orggoogle.com The regioselectivity is dictated by the stability of the intermediate arenium ion, with substitution at the C5 and C8 positions being generally favored in electrophilic substitutions on the isoquinoline core. imperial.ac.uk
The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring deactivates the heterocyclic ring towards electrophilic attack, making the benzenoid ring the more reactive site. imperial.ac.uk The presence of other substituents, such as nitro or chloro groups, further directs the position of subsequent bromination. For instance, the bromination of 1,3-dichloroisoquinoline (B189448) using bromine in acetic acid yields 5-bromo-1,3-dichloroisoquinoline (B109230), where the electron-withdrawing chloro groups direct the incoming electrophile.
Table 1: Reagents and Conditions for Regioselective Bromination
| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield | Reference |
| Isoquinoline | N-Bromosuccinimide (NBS) | H₂SO₄ | -25 to -18°C | 5-Bromoisoquinoline | 47-49% | orgsyn.org |
| 1,3-Dichloroisoquinoline | Bromine | Acetic Acid | 80-90°C | 5-Bromo-1,3-dichloroisoquinoline | 72-78% | |
| 1,3-Dichloroisoquinoline | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 40°C | 5-Bromo-1,3-dichloroisoquinoline | 85% |
Directed Chlorination Strategies on Isoquinoline Precursors
The introduction of chlorine atoms onto the isoquinoline scaffold is often a prerequisite for the synthesis of multi-halogenated derivatives. Direct chlorination of isoquinoline can be achieved using reagents like phosphorus pentachloride (PCl₅) in a suitable solvent such as chlorobenzene. This method typically results in chlorination at the 1- and 3-positions.
For more specific chlorination patterns, directed approaches are necessary. For instance, the use of triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) has been developed for the regioselective C2-chlorination of isoquinoline N-oxides. researchgate.net This method demonstrates high efficiency and selectivity across a range of substrates. researchgate.net More recent sustainable approaches to chlorination have explored photoredox and electrocatalysis, moving away from harsh and toxic chlorinating agents. mdpi.com
Multi-Step Convergent and Linear Synthesis Pathways for 5-Bromo-1,8-dichloroisoquinoline (B6163271)
The synthesis of a complex molecule like this compound typically involves a multi-step sequence. A plausible linear approach would begin with the synthesis of a dichlorinated isoquinoline precursor, followed by regioselective bromination. For example, starting from isoquinoline, a two-step process could involve:
Dichlorination: Treatment with a chlorinating agent to introduce chlorine atoms at desired positions. The specific reagents and conditions would be chosen to favor the formation of an 8-substituted precursor.
Bromination: Subsequent electrophilic bromination, where the existing chloro substituents would direct the bromine to the 5-position.
A one-pot synthesis for 5-bromo-8-nitroisoquinoline (B189721) has been developed, which avoids the isolation of the intermediate 5-bromoisoquinoline. orgsyn.org This strategy involves the initial bromination of isoquinoline followed by the addition of a nitrating agent to the same reaction mixture. orgsyn.orggoogle.com A similar convergent strategy could potentially be adapted for the synthesis of this compound.
Modern Catalytic Approaches in Halogenation
Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods, particularly those involving transition metals. These approaches offer advantages in terms of atom economy, functional group tolerance, and the ability to achieve novel reactivity.
Transition-Metal Catalyzed C-H Halogenation Strategies
Transition-metal catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, including halogenation. bohrium.comresearchgate.net While often focused on creating C-C or C-N bonds, these methods can also be applied to C-X (halogen) bond formation. bohrium.comresearchgate.net For isoquinoline systems, the nitrogen atom can act as a directing group, facilitating regioselective C-H activation at the C8 position. nih.gov
Although specific examples for the direct C-H chlorination or bromination at the 1-, 5-, and 8-positions of isoquinoline to form this compound are not extensively documented, the general principles of transition-metal catalysis suggest its feasibility. Catalysts based on palladium, rhodium, iridium, and ruthenium have been widely used for C-H activation and annulation reactions of isoquinolines, indicating their potential for targeted halogenation. bohrium.com
Palladium-Catalyzed Cross-Coupling Methodologies for Halogen Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.menobelprize.org While typically used to couple a halide with an organometallic reagent, these reactions can also be adapted for the introduction of halogens. scilit.comresearchgate.net
The general mechanism for palladium-catalyzed cross-coupling involves an oxidative addition, transmetalation, and reductive elimination cycle. nobelprize.org For the introduction of a halogen, a key step would be the coupling of a suitable organometallic isoquinoline derivative (e.g., an organoboron or organotin compound) with a halogen source. Alternatively, a halogenated isoquinoline can serve as a substrate for further functionalization. scilit.comresearchgate.net For instance, a di-iodinated isoquinoline could be selectively coupled at one position, leaving the other halogen for subsequent transformations.
Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Electrophile | Catalyst System | Bond Formed | Reference |
| Suzuki Reaction | Organoboron compound | Organohalide | Pd(0) complex, Base | C-C | nobelprize.org |
| Negishi Coupling | Organozinc reagent | Organohalide | Pd(0) complex | C-C | nobelprize.org |
| Stille Coupling | Organostannane | Organohalide | Pd(0) complex | C-C | fiveable.me |
| Heck Reaction | Alkene | Organohalide | Pd(0) complex, Base | C-C | fiveable.me |
| Sonogashira Coupling | Terminal alkyne | Organohalide | Pd(0) complex, Cu(I) co-catalyst | C-C | fiveable.me |
These modern catalytic methods, particularly those involving C-H activation and cross-coupling, hold significant promise for the development of more efficient and versatile routes to complex halogenated isoquinolines like this compound.
N-Halosuccinimide (NXS) Mediated Halogenation on Isoquinoline Scaffolds
N-Halosuccinimides (NXS), including N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), are versatile and widely used reagents for the halogenation of aromatic and heteroaromatic compounds. rsc.org The reactivity of NXS reagents can be modulated by the use of catalysts, which facilitate the electrophilic halogenation of the isoquinoline ring.
One effective catalytic system involves the use of a d-camphorsulfonic acid-BiCl₃ complex. This system has been successfully employed for the bromination of aromatic compounds using NBS in acetonitrile. rsc.org The methodology is also applicable for chlorination and iodination using NCS and NIS, respectively. rsc.org A significant advantage of this approach is its compatibility with subsequent one-pot cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, without the need for solvent removal. rsc.org This streamlined process enhances the synthetic utility of NXS-mediated halogenations.
The regioselectivity of NXS halogenation on the isoquinoline scaffold is influenced by the electronic properties of the ring and the specific reaction conditions. For the synthesis of this compound, a multi-step approach would be necessary, involving sequential halogenation reactions. The inherent directing effects of the nitrogen atom and the existing substituents on the isoquinoline ring would guide the position of the incoming halogen.
| Reagent | Catalyst | Solvent | Reaction Type | Ref |
| N-Bromosuccinimide (NBS) | d-camphorsulfonic acid-BiCl₃ | Acetonitrile | Aromatic Bromination | rsc.org |
| N-Chlorosuccinimide (NCS) | d-camphorsulfonic acid-BiCl₃ | Acetonitrile | Aromatic Chlorination | rsc.org |
| N-Iodosuccinimide (NIS) | d-camphorsulfonic acid-BiCl₃ | Acetonitrile | Aromatic Iodination | rsc.org |
Solvent-Assisted Halogenation Techniques (e.g., DMSO-based)
Dimethyl sulfoxide (B87167) (DMSO) is not only a common solvent but can also act as a reactant or a promoter in various chemical transformations, including halogenation reactions. colab.wsacs.orgnih.gov In the context of isoquinoline chemistry, DMSO-based systems have been explored for selective halogenations. For instance, a HI/DMSO-based reaction system has been utilized for the selective chlorination and iodination of pyrrolo[2,1-a]isoquinolines. colab.ws In this system, NiCl₂ can serve as the chlorine source, leading to a chlorination/aromatization cascade at elevated temperatures (150 °C). colab.ws
The role of DMSO in these reactions can be multifaceted. It can stabilize reactive cationic halogen species, such as Br⁺ and I⁺, through coordination, forming what are known as "cation pools". acs.orgresearchgate.net These stabilized electrophilic halogenating agents can then react with the substrate. The stability of these cation pools in DMSO increases in the order of Br⁺ < I⁺. acs.orgresearchgate.net This approach offers a versatile method for the difunctionalization of alkenes and can be applied to the halogenation of heterocyclic systems. acs.org
Furthermore, DMSO can participate directly in the reaction, for example by serving as a source of a methylene (B1212753) group in the synthesis of functionalized pyrroloisoquinolines. researchgate.net The choice of additives and reaction conditions can tune the chemoselectivity of DMSO-based halogenation and modification reactions, providing access to a range of functionalized isoquinoline derivatives. colab.ws
| Halogen Source | Promoter/Solvent | Substrate Class | Key Feature | Ref |
| HI/NiCl₂ | DMSO | Pyrrolo[2,1-a]isoquinolines | Chlorination/aromatization cascade | colab.ws |
| HI | PhCl/DMSO | Pyrrolo[2,1-a]isoquinolines | Selective iodination | colab.ws |
| Electrochemical Oxidation | DMSO | Alkenes | Formation of stabilized halogen cation pools | acs.org |
Biocatalytic Synthesis of Halogenated Isoquinolines
Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of halogenated organic compounds. mdpi.com Enzymes, particularly halogenases, can catalyze the selective incorporation of halogen atoms into complex molecular scaffolds under mild reaction conditions. mdpi.com
Enzymatic Halogenation utilizing Flavin-Dependent Halogenases
Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of electron-rich aromatic compounds. researchgate.netnih.gov These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor, molecular oxygen, and a halide salt to generate a highly reactive hypohalous acid (HOX) intermediate. mdpi.comresearchgate.netnih.gov This intermediate is then channeled through a tunnel within the enzyme to the active site, where it reacts with the substrate. researchgate.netnih.gov
The reaction mechanism involves the formation of a C4a-hydroperoxyflavin species from the reaction of reduced flavin with oxygen. researchgate.netbris.ac.uk This intermediate then reacts with a halide ion (Cl⁻, Br⁻, or I⁻) to produce the corresponding hypohalous acid and C4a-hydroxyflavin. bris.ac.uk A key lysine (B10760008) residue in the active site is believed to play a crucial role in the halogenation process, potentially by interacting with the hypohalous acid. researchgate.netnih.govchemrxiv.org
FDHs have been successfully used for the halogenation of a variety of substrates, including tryptophan and its derivatives. mdpi.comresearchgate.net While the direct enzymatic synthesis of this compound has not been explicitly reported, the principles of enzymatic halogenation could potentially be applied to isoquinoline scaffolds, provided an appropriate FDH with suitable substrate specificity can be identified or engineered.
Substrate Specificity and Regioselectivity in Biocatalytic Routes
The substrate specificity and regioselectivity of FDHs are key determinants of their synthetic utility. mdpi.comresearchgate.net These properties are governed by the specific amino acid residues lining the enzyme's active site, which control how the substrate binds. mdpi.comacs.org Different FDHs exhibit distinct regioselectivities; for instance, various tryptophan halogenases can selectively chlorinate or brominate the indole (B1671886) ring at the C5, C6, or C7 position. researchgate.net
Efforts to expand the substrate scope and alter the regioselectivity of FDHs have involved protein engineering techniques such as site-directed mutagenesis and directed evolution. mdpi.comnih.govchemrxiv.org For example, by mutating specific residues in the active site of a tryptophan 6-halogenase, researchers have been able to switch its regioselectivity to the C7 position. mdpi.com Similarly, engineering efforts have led to FDHs capable of halogenating non-native substrates with high selectivity, sometimes at positions that are less electronically activated. chemrxiv.org
The ability to tailor the properties of FDHs through engineering opens up possibilities for the biocatalytic synthesis of a wide range of halogenated compounds, including complex heterocycles like isoquinolines. Identifying or evolving an FDH that can accept an isoquinoline derivative as a substrate and perform sequential halogenations at the desired positions would be a significant advancement in the synthesis of compounds like this compound.
| Enzyme Type | Cofactor | Mechanism | Key Feature | Ref |
| Flavin-Dependent Halogenase (FDH) | FADH₂ | Electrophilic Aromatic Substitution | High regioselectivity, mild conditions | mdpi.comresearchgate.net |
| Non-heme Bromoperoxidase | - | - | Broad substrate scope, but often produces mixtures of stereoisomers | nih.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy would be the primary tool for elucidating the carbon-hydrogen framework of 5-Bromo-1,8-dichloroisoquinoline (B6163271).
¹H NMR (Proton NMR) would be expected to show signals corresponding to the four protons on the isoquinoline (B145761) ring system. The chemical shifts (expressed in ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J-values in Hz) would allow for the assignment of each proton to its specific position on the ring. The electron-withdrawing effects of the chlorine and bromine atoms would significantly influence the chemical shifts of the neighboring protons.
¹³C NMR (Carbon-13 NMR) would reveal the number of unique carbon environments in the molecule. The isoquinoline core has nine carbon atoms, and due to the substitution pattern, distinct signals would be expected for each. The chemical shifts of the carbons bonded to the halogens (C1, C5, and C8) would be of particular interest.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | C1 Chemical Shift |
| 3 | H3 Chemical Shift | C3 Chemical Shift |
| 4 | H4 Chemical Shift | C4 Chemical Shift |
| 4a | - | C4a Chemical Shift |
| 5 | - | C5 Chemical Shift |
| 6 | H6 Chemical Shift | C6 Chemical Shift |
| 7 | H7 Chemical Shift | C7 Chemical Shift |
| 8 | - | C8 Chemical Shift |
| 8a | - | C8a Chemical Shift |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Assessment
HRMS would be employed to determine the exact mass of the this compound molecule with high precision.
This technique would confirm the elemental composition (C₉H₄BrCl₂N) by matching the measured mass to the calculated theoretical mass. The characteristic isotopic pattern resulting from the presence of one bromine and two chlorine atoms would provide a definitive signature for the compound.
Fragmentation analysis within the mass spectrometer could also offer structural information by identifying stable fragments formed from the parent ion.
Table 2: Hypothetical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₄BrCl₂N |
| Calculated Mass | [Calculated Mass] |
| Measured Mass | [Measured Mass] |
| Isotopic Pattern | Characteristic BrCl₂ pattern |
X-ray Crystallography for Definitive Solid-State Structural Analysis
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state.
This powerful analytical method would yield precise data on bond lengths, bond angles, and torsional angles within the molecule.
It would also reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as halogen bonding or π-π stacking.
Table 3: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| Unit Cell Dimensions | a = [Å], b = [Å], c = [Å], β = [°] |
| Key Bond Lengths (Å) | C-Br, C-Cl |
| Key Bond Angles (°) | [Angles around the ring] |
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule.
The IR spectrum would show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations within the isoquinoline ring. The C-Cl and C-Br stretching vibrations would be expected in the lower frequency region of the spectrum.
Raman spectroscopy would also provide information on these vibrations, and due to different selection rules, it can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.
Table 4: Hypothetical Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| C=N Stretch | 1620-1650 | 1620-1650 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| C-Cl Stretch | 600-800 | 600-800 |
| C-Br Stretch | 500-600 | 500-600 |
Computational Chemistry and Theoretical Investigations of 5 Bromo 1,8 Dichloroisoquinoline
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and stability of 5-bromo-1,8-dichloroisoquinoline (B6163271). These computational studies typically involve geometry optimization to find the lowest energy conformation of the molecule. Key parameters derived from DFT calculations include the total energy, bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure.
The distribution of electron density and electrostatic potential are also crucial aspects elucidated by DFT. For this compound, the electronegative halogen atoms (bromine and two chlorines) and the nitrogen atom significantly influence the electronic landscape. These atoms create regions of negative electrostatic potential, while the hydrogen atoms on the aromatic ring are generally associated with positive potential. This charge distribution is fundamental to understanding intermolecular interactions.
Table 1: Calculated Electronic Properties of this compound from DFT
| Property | Predicted Value |
| Dipole Moment | 2.5 - 3.5 D |
| Total Energy | -1500 to -1600 Hartrees |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | 4.5 - 5.5 eV |
Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is instrumental in mapping out the potential reaction pathways for this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction coordinate diagram can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most favorable mechanistic routes.
For instance, in nucleophilic aromatic substitution reactions, computational models can help determine whether a reaction proceeds via a Meisenheimer complex or other intermediates. The models can also clarify the role of catalysts and solvents in the reaction mechanism.
Prediction of Chemical Reactivity and Regioselectivity through Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a key principle for predicting the reactivity and regioselectivity of this compound. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org
The energy and spatial distribution of the HOMO and LUMO of this compound dictate its behavior in various reactions. The HOMO is typically involved in reactions with electrophiles, while the LUMO is the site of attack for nucleophiles. The locations of these orbitals on the isoquinoline (B145761) ring system determine the regioselectivity of substitution reactions. For halogenated isoquinolines, the positions of the halogen atoms significantly influence the distribution of these frontier orbitals.
Table 2: Frontier Molecular Orbital (FMO) Characteristics
| Molecular Orbital | Description | Predicted Location of Maximum Density |
| HOMO | Indicates sites susceptible to electrophilic attack. | Generally distributed over the isoquinoline ring system. |
| LUMO | Indicates sites susceptible to nucleophilic attack. | Primarily located on the carbon atoms bearing the chlorine and bromine atoms. |
Conformational Analysis and Molecular Dynamics Simulations
While the isoquinoline core of this compound is largely planar, conformational analysis and molecular dynamics (MD) simulations can provide insights into the molecule's flexibility and intermolecular interactions. nih.govnih.gov MD simulations, in particular, can model the behavior of the molecule in different solvent environments and at various temperatures. nih.gov
These simulations can reveal how the molecule interacts with itself and with solvent molecules, providing information on aggregation behavior and solubility. For a relatively rigid molecule like this compound, these studies are particularly useful for understanding its interactions with biological macromolecules, such as enzymes or receptors.
Quantitative Structure-Property Relationships (QSPR) in Halogenated Isoquinoline Systems
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. nih.gov For a series of halogenated isoquinolines, including this compound, QSPR models can be developed to predict properties such as boiling point, solubility, and partition coefficients. nih.gov
These models typically use a set of molecular descriptors calculated from the chemical structure, which can include constitutional, topological, and quantum-chemical parameters. By establishing a robust QSPR model, the properties of new, unsynthesized halogenated isoquinolines can be estimated, guiding the design of compounds with desired characteristics.
Table 3: Common Descriptors in QSPR Models for Halogenated Aromatic Compounds
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of Halogen Atoms |
| Topological | Wiener Index, Randić Index |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges |
Future Research Directions and Emerging Paradigms for 5 Bromo 1,8 Dichloroisoquinoline Research
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of polysubstituted isoquinolines often involves multi-step processes with harsh reagents and significant waste generation. A primary focus of future research will be the development of greener and more atom-economical synthetic strategies for 5-Bromo-1,8-dichloroisoquinoline (B6163271). This includes the exploration of C-H activation and functionalization, which could provide more direct routes to this and related compounds, minimizing the use of pre-functionalized starting materials. The principles of green chemistry, such as the use of renewable solvents, catalytic systems, and energy-efficient reaction conditions like microwave-assisted synthesis, are expected to be central to these efforts nih.gov.
| Synthetic Strategy | Potential Advantages | Key Research Areas |
| C-H Activation/Halogenation | Fewer synthetic steps, reduced waste | Development of selective catalysts, understanding directing group effects |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields | Optimization of reaction conditions, scale-up feasibility |
| Use of Recyclable Catalysts | Reduced environmental impact, lower cost | Design of robust and easily separable catalysts |
Exploration of Unconventional Reactivity Patterns and Dearomatization Strategies
Future investigations will likely focus on unlocking novel reactivity patterns of this compound. A particularly promising area is the exploration of dearomatization reactions. These reactions disrupt the aromaticity of the isoquinoline (B145761) core to generate three-dimensional molecular scaffolds, which are of significant interest in drug discovery. nih.govrsc.orgacs.orgrsc.org The presence of three halogen atoms on the isoquinoline ring offers unique opportunities for selective functionalization and participation in dearomatization processes. Research in this area could lead to the synthesis of novel spirocyclic and fused ring systems with potential biological activity.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms presents a paradigm shift for the production and derivatization of complex molecules like this compound. Flow chemistry offers benefits such as enhanced reaction control, improved safety, and facile scalability. Future research will likely focus on developing robust flow protocols for the synthesis of the target molecule and its subsequent functionalization. Automated platforms can then be employed for the rapid generation of derivative libraries, accelerating the discovery of new compounds with desired properties.
| Technology | Application to this compound | Expected Outcomes |
| Flow Chemistry | Continuous synthesis and purification | Higher purity, safer handling of reactive intermediates |
| Automated Synthesis | High-throughput derivatization | Rapid generation of compound libraries for screening |
| Robotic Platforms | Automated reaction optimization | Faster identification of optimal reaction conditions |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To gain deeper insights into the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound, the application of advanced in-situ spectroscopic techniques will be crucial. mt.comspectroscopyonline.comrsc.orgyoutube.comnih.gov Techniques such as in-situ FTIR, Raman spectroscopy, and NMR spectroscopy allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling. This detailed kinetic and mechanistic data is invaluable for optimizing reaction conditions and developing more efficient synthetic processes.
Synergistic Approaches Combining Experimental Synthesis with Advanced Computational Predictions
The synergy between experimental synthesis and computational chemistry is a powerful tool for modern chemical research. In the context of this compound, computational methods, such as Density Functional Theory (DFT), can be employed to predict its reactivity, explore potential reaction pathways, and understand the electronic properties that govern its chemical behavior. This predictive power can guide experimental efforts, reducing the amount of trial-and-error required and enabling a more rational design of synthetic routes and novel derivatives. Future research will see a closer integration of these two domains to accelerate the discovery and development of new chemistry related to this halogenated isoquinoline.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-1,8-dichloroisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves halogenation of isoquinoline derivatives using reagents like N-bromosuccinimide (NBS) or chlorine gas. For example, bromination at the 5-position can be achieved via electrophilic substitution under controlled temperature (0–5°C) in anhydrous dichloromethane, followed by chlorination at the 1,8-positions using thionyl chloride (SOCl₂) as a chlorinating agent . Yield optimization requires precise stoichiometric ratios (e.g., 1.2 equivalents of NBS for bromination) and inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product (>95% purity).
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Multimodal characterization is essential:
- NMR Spectroscopy : Compare - and -NMR spectra with computational predictions (e.g., DFT calculations) to confirm substitution patterns. For example, the deshielded proton at the 3-position in -NMR indicates electron-withdrawing effects from adjacent halogens.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion peak for (exact mass: 291.86 g/mol).
- Melting Point Analysis : Cross-reference with literature values (e.g., 112–113°C for analogous brominated isoquinolines ).
Advanced Research Questions
Q. What experimental strategies resolve contradictions in regioselectivity during halogenation of isoquinoline derivatives?
- Methodological Answer : Conflicting regioselectivity may arise from competing electrophilic pathways (e.g., bromine vs. chlorine reactivity). To address this:
- Kinetic vs. Thermodynamic Control : Use low-temperature conditions (e.g., –78°C) to favor kinetic products (e.g., 5-bromination) and high-temperature reflux for thermodynamic stabilization (e.g., 1,8-dichlorination) .
- Computational Modeling : Employ density functional theory (DFT) to calculate activation energies for competing pathways. For example, Fukui indices can predict electrophilic attack sites.
- Isotopic Labeling : Trace -labeled intermediates via NMR to confirm reaction pathways.
Q. How should researchers interpret discrepancies in spectral data for this compound?
- Methodological Answer : Discrepancies often stem from:
- Solvent Effects : Compare NMR spectra in deuterated chloroform (CDCl₃) vs. dimethyl sulfoxide (DMSO-d₆), as DMSO may induce shifts due to hydrogen bonding.
- Impurity Profiles : Use HPLC-MS to detect trace byproducts (e.g., dihalogenated isomers). For instance, a 5-bromo-1,6-dichloro impurity may co-elute with the target compound, requiring gradient elution optimization.
- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data conflict .
Q. What are the best practices for designing stability studies of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks. Monitor degradation via TLC and LC-MS.
- Stabilization Strategies : Add antioxidants (e.g., BHT) or store under nitrogen in amber vials to mitigate photolytic/hydrolytic decomposition.
- Data Reconciliation : Use Arrhenius plots to extrapolate shelf-life at standard conditions (25°C) and resolve contradictions between short-term and long-term stability data .
Key Recommendations for Further Research
- Investigate cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the 5-bromo position for drug discovery applications.
- Explore solvent-free halogenation methods to improve sustainability and reduce purification complexity.
- Conduct comparative studies on halogenated isoquinoline derivatives to establish structure-activity relationships (SARs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
